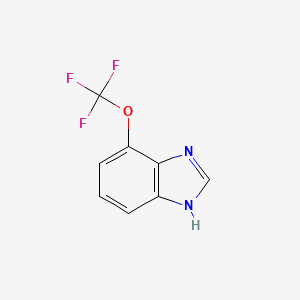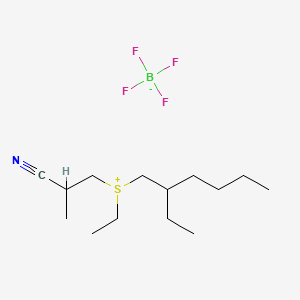
2-Bromo-4-nitrophenyl triflate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-nitrophenyl triflate is an organic compound with the molecular formula C6H3BrF3NO4S. It is a triflate ester derived from 2-bromo-4-nitrophenol. This compound is known for its utility in various organic synthesis reactions, particularly in the field of cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-nitrophenyl triflate typically involves the reaction of 2-bromo-4-nitrophenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triflate ester.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes ensuring the availability of high-purity starting materials and maintaining stringent reaction conditions to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-nitrophenyl triflate undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the substitution of the triflate group with a nucleophile.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura and Stille coupling reactions, where it acts as an electrophilic partner.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common nucleophiles include amines and thiols. The reaction typically requires a polar aprotic solvent and a base.
Cross-Coupling Reactions: Palladium catalysts are often used, along with bases such as potassium carbonate or cesium carbonate.
Major Products: The major products formed from these reactions depend on the nucleophile or coupling partner used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Scientific Research Applications
2-Bromo-4-nitrophenyl triflate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: It can be used to modify biomolecules, aiding in the study of biological pathways and interactions.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-nitrophenyl triflate in chemical reactions involves the activation of the aromatic ring towards nucleophilic attack. The triflate group is a good leaving group, facilitating the substitution reactions. In cross-coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl group of the triflate and the coupling partner.
Comparison with Similar Compounds
4-Nitrophenyl triflate: Similar in structure but lacks the bromine substituent.
2-Bromo-4-nitrophenyl nonaflate: Similar but with a different sulfonate ester group.
Uniqueness: 2-Bromo-4-nitrophenyl triflate is unique due to the presence of both bromine and nitro groups, which enhance its reactivity in various chemical reactions. The bromine atom can also participate in further functionalization, providing additional versatility in synthetic applications.
Properties
Molecular Formula |
C7H3BrF3NO5S |
|---|---|
Molecular Weight |
350.07 g/mol |
IUPAC Name |
(2-bromo-4-nitrophenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C7H3BrF3NO5S/c8-5-3-4(12(13)14)1-2-6(5)17-18(15,16)7(9,10)11/h1-3H |
InChI Key |
ORUKXYYVSSWLDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(6-(Diphenylphosphoryl)naphthalen-2-yl)-5,6-dihydropyrazino[1,2,3,4-lmn][1,10]phenanthroline-4,7-diium bromide](/img/structure/B12835759.png)
![Rel-(3aS,7aR)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole](/img/structure/B12835766.png)





![5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethylfuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B12835822.png)



![2-Naphthalenecarboxamide, 4-[[4-chloro-3-(trifluoromethyl)phenyl]azo]-3-hydroxy-N-(4-methylphenyl)-](/img/structure/B12835836.png)
![5-amino-7-chloro-3-(2-methoxyethyl)thiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B12835843.png)
